3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine
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Overview
Description
3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine is a complex organic compound that features a bromine atom, a benzodioxin ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.
Bromination: The benzodioxane derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Pyridine Derivative Formation: The pyridine ring is synthesized separately, often starting from 4-chloropyridine, which is then reacted with methylamine to introduce the N-methyl group.
Coupling Reaction: The final step involves coupling the brominated benzodioxane with the pyridine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzodioxane derivatives.
Scientific Research Applications
3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds share the benzodioxin ring and have similar biological activities.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound also contains the benzodioxin ring and is used in different chemical applications.
Uniqueness
3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine is unique due to the combination of its bromine atom, benzodioxin ring, and pyridine ring, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C15H15BrN2O2 |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridin-4-amine |
InChI |
InChI=1S/C15H15BrN2O2/c1-18(13-4-5-17-9-12(13)16)10-11-2-3-14-15(8-11)20-7-6-19-14/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
OTVLYKKYTOZBGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=NC=C3)Br |
Origin of Product |
United States |
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